3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one
Overview
Description
3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of chloro, fluoro, oxadiazole, and pyridazinone moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the pyridazinone moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenyl derivatives: Compounds with similar structural motifs that may exhibit comparable properties.
Oxadiazole derivatives: Molecules containing the oxadiazole ring, which can have diverse biological activities.
Pyridazinone derivatives: Compounds with the pyridazinone core, known for their potential therapeutic applications.
Uniqueness
3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClF3N4O2/c19-11-7-9(1-3-12(11)20)17-23-18(28-25-17)16-15(27)5-6-26(24-16)10-2-4-13(21)14(22)8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCJCGIJNOSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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